N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide is a chemical compound with the molecular formula and a molar mass of approximately 331.43 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly as a research compound in the development of pharmaceuticals due to its unique structural features, including a thiophene ring and an oxane ring .
The compound is classified under organic compounds, specifically as a carboxamide derivative. It is often utilized in scientific research settings, including studies related to drug development and synthesis. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide it for research purposes .
The synthesis of N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. While specific synthetic routes can vary, common methodologies include:
Technical details such as reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yields and purity of the final product .
The molecular structure of N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide features:
The compound's structure can be represented by its SMILES notation: COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=CS3
.
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide can undergo several chemical reactions typical of amides and aromatic compounds:
These reactions are significant in exploring the compound's potential derivatives and analogs for various applications .
Further studies are necessary to elucidate specific interactions at the molecular level .
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide typically appears as a solid at room temperature. Specific physical properties such as melting point or solubility may vary based on purity and crystalline form but are essential for practical applications.
The chemical properties include:
Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm identity and purity .
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide has various scientific uses:
Its unique structure positions it as a valuable compound for further exploration within chemical research contexts .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4